[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid
CAS No.: 913388-67-7
Cat. No.: VC17857498
Molecular Formula: C23H34BN3O6
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913388-67-7 |
|---|---|
| Molecular Formula | C23H34BN3O6 |
| Molecular Weight | 459.3 g/mol |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C23H34BN3O6/c1-22(2,3)32-20(28)26-11-9-16(10-12-26)25-17-7-8-18-15(13-17)14-19(24(30)31)27(18)21(29)33-23(4,5)6/h7-8,13-14,16,25,30-31H,9-12H2,1-6H3 |
| Standard InChI Key | YNFUMWSSSIXPKJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC3CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Introduction
The compound [1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid is a complex organic molecule that incorporates several functional groups, including a boronic acid moiety, a tert-butoxycarbonyl (Boc) group, and a piperidine ring. This compound is likely used in organic synthesis, particularly in the context of cross-coupling reactions or as an intermediate in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of such a compound typically involves multiple steps, including the protection of amino groups with Boc, the introduction of the boronic acid moiety, and the coupling of the piperidine ring to the indole. This compound might be used in pharmaceutical research or in the synthesis of materials with specific biological activities.
Data Table: General Information on Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-1H-indole-5-boronic acid | C13H16BNO4 | 261.08 g/mol | 317830-84-5 |
| (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | C23H27NO4 | 381.47 g/mol | 1012341-48-8 |
| (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | C23H29NO4 | - | 1012341-50-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume